Regioisomeric Carboxamide Position Differentiates Kv1.5 Pharmacophore Integrity
The target compound incorporates a thiophene-3-carboxamide scaffold, which is a structural prerequisite for the IKur/Kv1.5 blocking pharmacophore described in the arylated thiophenecarboxamide patent class. Representative 3-carboxamide derivatives in this class have demonstrated Kv1.5 IC50 values in the nanomolar range in human atrial myocytes by voltage-patch clamp electrophysiology [1]. In contrast, the closely related thiophene-2-carboxamide regioisomer (CAS 1396707-59-7) possesses the carboxamide attachment at the 2-position of the thiophene ring, which is anticipated to alter the alignment of critical hydrogen-bond acceptor and donor motifs relative to the Kv1.5 channel pore [2][3]. This regioisomeric distinction is not merely a formal structural variation; it determines whether the compound can adopt the bioactive conformation necessary for IKur inhibition as validated within the patent SAR landscape.
| Evidence Dimension | Carboxamide attachment position on thiophene ring |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide (amide at C3 position) |
| Comparator Or Baseline | Thiophene-2-carboxamide regioisomer (CAS 1396707-59-7; amide at C2 position) |
| Quantified Difference | Regioisomeric shift; 3-carboxamide aligns with the pharmacophore for atrial-selective IKur blockade per patent SAR, while 2-carboxamide deviates from this specification. Class representatives with 3-carboxamide scaffold show Kv1.5 IC50 = 11 nM (human atrial myocyte patch clamp) [1]. |
| Conditions | Kv1.5 inhibition in human atrial myocytes; structural analysis based on patent US 6,982,279 B2 pharmacophore definition [2][3] |
Why This Matters
Procurement of the 2-carboxamide regioisomer instead of the 3-carboxamide target compound risks loss of IKur/Kv1.5 activity, as the regioisomeric shift alters the geometric presentation of the carboxamide pharmacophore critical for channel binding.
- [1] BindingDB. BDBM50235240 / CHEMBL4065169. Kv1.5 IC50 = 11 nM (human atrial myocytes, voltage-patch clamp electrophysiology). View Source
- [2] US Patent 6,982,279 B2. Claims specifying thiophene-3-carboxamide as the active pharmacophore scaffold for IKur-blocking antiarrhythmics. Aventis Pharma Deutschland GmbH. View Source
- [3] Kuujia.com. CAS 1396707-59-7 (N-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylthiophene-2-carboxamide). Structural confirmation of 2-carboxamide regioisomer. View Source
